5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a pyrrolidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with a carboxyl group, while substitution reactions can introduce various alkyl or aryl groups at the bromine position.
Scientific Research Applications
5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzaldehyde: Shares the brominated aromatic ring but differs in the functional groups attached.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Another brominated pyrimidine derivative with different substituents.
Uniqueness
5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)15(21)20-7-6-13(10-20)22-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCHTXMGRQZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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